![molecular formula C17H16N4O2 B6428163 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine CAS No. 2034251-12-0](/img/structure/B6428163.png)
2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine is a heterocyclic compound that has been studied for its potential in various scientific research applications. It is a five-membered ring system containing two nitrogen atoms and three carbon atoms, and its structure is similar to that of indole. This compound has been found to possess interesting properties such as anti-inflammatory, anti-oxidant and anti-cancer activities. In addition, this compound is also known to possess antimicrobial, antifungal and antiviral activities.
科学研究应用
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine has been studied for its potential in various scientific research applications. It has been found to possess anti-inflammatory, anti-oxidant and anti-cancer activities. In addition, this compound has also been found to possess antimicrobial, antifungal and antiviral activities.
作用机制
Target of Action
The primary targets of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This interaction results in changes to the signaling pathways regulated by these receptors, affecting cell proliferation, migration, and angiogenesis .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s interaction with FGFRs inhibits these pathways, disrupting the processes they regulate .
Pharmacokinetics
Similar compounds have been shown to be eliminated by both metabolism and renal clearance
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and migration, as well as angiogenesis . This can result in the inhibition of tumor growth and progression .
实验室实验的优点和局限性
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is also relatively stable and has a low cost. Furthermore, it has been found to possess a wide range of biological activities, making it a useful compound for studying the mechanisms of action of various physiological processes.
On the other hand, this compound also has certain limitations. For example, it has been found to be unstable in acidic or basic conditions, and it has also been found to have a short half-life in vivo.
未来方向
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine has a wide range of potential applications in scientific research. Further research could be conducted to better understand its mechanism of action and to identify new therapeutic targets. In addition, further studies could be conducted to evaluate the compound’s potential for use in drug delivery systems, as well as its potential for use in the treatment of various diseases. Further research could also be conducted to evaluate the compound’s potential for use in other areas such as agriculture and food science.
合成方法
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine can be synthesized via a multi-step process. The first step involves the reaction of 2-chloropyrimidine with pyrrolidine-1-carbonyl chloride in the presence of a base. The resulting product is then reacted with indole in the presence of a base to produce the desired compound. This process is known as the Ugi four-component reaction.
属性
IUPAC Name |
indolizin-2-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(13-10-14-4-1-2-8-20(14)11-13)21-9-5-15(12-21)23-17-18-6-3-7-19-17/h1-4,6-8,10-11,15H,5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVRAGNJGSHWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。